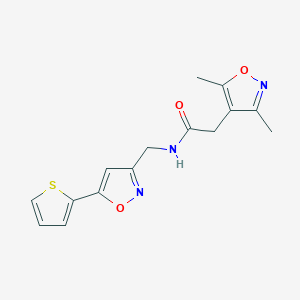

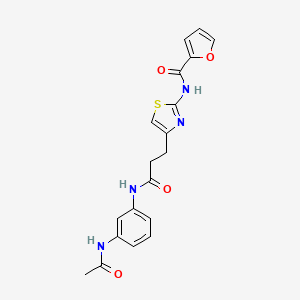

![molecular formula C22H20FN3O2S2 B2359369 2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 763127-10-2](/img/structure/B2359369.png)

2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.

BenchChem offers high-quality 2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Insight

- The molecule has been investigated for its antiviral properties, particularly against COVID-19. Advanced quantum chemical methods have revealed insights into its molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics. Its drug likeness was evaluated based on Lipinski's rule, and molecular docking suggested potential effectiveness against SARS-CoV-2 protease (Mary et al., 2020).

Pharmacophore Hybridization Approach

- The molecule's design incorporates a pharmacophore hybridization approach, commonly used in creating drug-like small molecules with anticancer properties. This research involved synthesizing a non-condensed pyrazoline-bearing hybrid molecule, showing promise for anticancer applications (Yushyn et al., 2022).

Catalytic Hydrogenation in Green Chemistry

- The molecule is an important intermediate in producing azo disperse dyes. A study focused on its catalytic hydrogenation, emphasizing green chemistry principles. This research contributes to developing more sustainable and efficient production methods for important industrial chemicals (Qun-feng, 2008).

Antibacterial and Antifungal Properties

- Derivatives of this molecule were synthesized and assessed for their antibacterial and antifungal activities. The study contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Lahtinen et al., 2014).

Polymerization and Medicinal Applications

- The molecule was also studied in the context of polymer science, specifically its polymerization and potential medicinal applications. This research bridges the gap between polymer chemistry and pharmacology, offering insights into designing new materials with health benefits (Román & Gallardo, 1992).

Vibrational Spectroscopy and Molecular Docking

- The vibrational signatures of derivatives of this molecule were characterized, providing a deeper understanding of their molecular structure and interactions. This research is crucial for developing new drugs and understanding how molecular structure influences biological activity (Mary et al., 2022).

properties

IUPAC Name |

2-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2S2/c1-28-19-10-6-16(7-11-19)24-21(27)14-30-20-12-8-18(9-13-20)26-22(29)25-17-4-2-15(23)3-5-17/h2-13H,14H2,1H3,(H,24,27)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIDQYYCAMYGDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

763127-10-2 |

Source

|

| Record name | 2-((4-(((4-FLUOROANILINO)CARBOTHIOYL)AMINO)PH)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

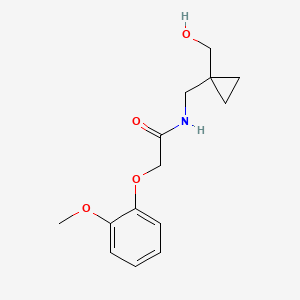

![[(4-Sulfamoylphenyl)carbamoyl]formic acid](/img/structure/B2359294.png)

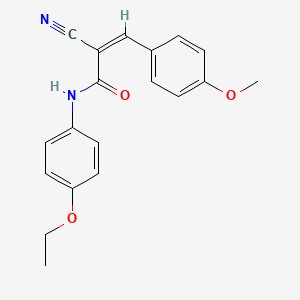

![(4-Methyl-3-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2359295.png)

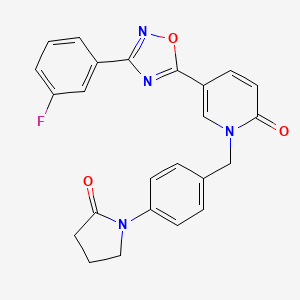

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)

![Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2359305.png)

![(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2359306.png)

![2-[4-(2-Pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2359307.png)

![2-(1-adamantyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359308.png)

![6-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2359309.png)